1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene
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Overview
Description
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene is an organic compound with a complex structure that includes a bromine atom, methoxy groups, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene typically involves the bromination of a precursor compound, such as 4-methoxy-2-(2-methoxy-ethoxy)-benzene. The bromination reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy and ethoxy groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene exerts its effects involves interactions with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
- 1-Bromo-4-methoxy-2-(2-methoxy-ethoxy)-5-methylbenzene
- 1-Bromo-2-methoxy-4-nitrobenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
Uniqueness: 1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both methoxy and ethoxy groups, along with the bromine atom, allows for a diverse range of chemical transformations and applications.
Properties
Molecular Formula |
C10H13BrO3 |
---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-bromo-4-methoxy-2-(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-5-6-14-10-7-8(13-2)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
PXQISFLDIPRAEH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)OC)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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